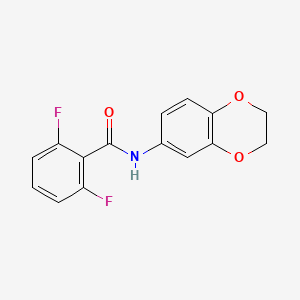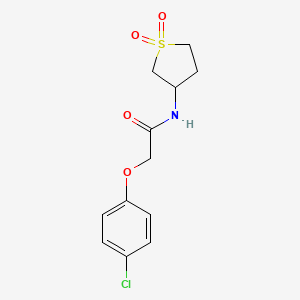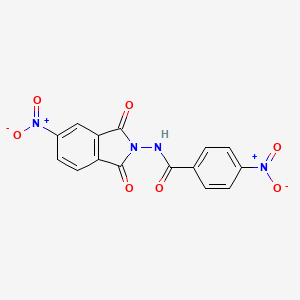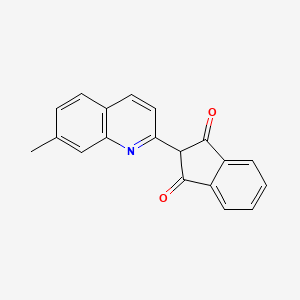
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide, also known as DB844, is a synthetic compound that has been extensively studied for its potential as an anti-parasitic agent. This compound belongs to the benzamide class of compounds and has been shown to have potent activity against a variety of parasitic organisms, including Trypanosoma cruzi, the causative agent of Chagas disease.
Mechanism of Action
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide is not completely understood. However, it is believed that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide targets the mitochondria of the parasite, leading to disruption of the electron transport chain and ultimately causing cell death.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide has been shown to have a variety of biochemical and physiological effects on parasitic organisms. In vitro studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide can inhibit the growth and replication of parasites, leading to decreased viability and eventual cell death. In vivo studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide can reduce parasitemia and improve survival in animal models of parasitic infection.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide in lab experiments is its potent anti-parasitic activity. This makes it a useful tool for studying the biology and pathogenesis of parasitic organisms. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide is its potential toxicity. Careful dose-response studies are required to determine the optimal concentration of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide for use in lab experiments.
Future Directions
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide. One area of interest is the development of new formulations of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide that can improve its pharmacokinetic properties and increase its bioavailability. Another area of interest is the study of the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide, which could lead to the development of new anti-parasitic agents. Finally, the potential use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide in combination with other anti-parasitic agents is an area of active research.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide has been described in several scientific publications. One method involves the reaction of 2,6-difluoroaniline with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide has been extensively studied for its potential as an anti-parasitic agent. In vitro studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide is active against a variety of parasitic organisms, including Trypanosoma cruzi, Leishmania infantum, and Plasmodium falciparum. In vivo studies have also shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide is effective in treating infections caused by these parasites.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO3/c16-10-2-1-3-11(17)14(10)15(19)18-9-4-5-12-13(8-9)21-7-6-20-12/h1-5,8H,6-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBLHRZHTNTKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4930762.png)
![4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline](/img/structure/B4930770.png)
![5-(2,4-dimethylphenyl)-3-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2(3H)-furanone](/img/structure/B4930778.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide](/img/structure/B4930786.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4930808.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4930826.png)

![8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4930838.png)

![2-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4930861.png)
![methyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4930869.png)
